methyl 4-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups. It contains a pyrazolopyrimidinone core, which is a type of heterocyclic compound that is often found in pharmaceuticals and other biologically active compounds . The molecule also has a fluorobenzyl group and an acetamido group attached to the pyrazolopyrimidinone core .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolopyrimidinone core would likely contribute to the rigidity of the molecule, while the fluorobenzyl and acetamido groups could potentially participate in various intermolecular interactions .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the fluorobenzyl group could potentially be replaced with other groups through nucleophilic aromatic substitution reactions . The acetamido group could also potentially undergo hydrolysis to form a carboxylic acid and an amine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its complex structure. The presence of the fluorine atom could potentially increase the compound’s lipophilicity, which could influence its solubility and permeability .科学的研究の応用
Heterocyclic Compound Synthesis
Research has demonstrated the utility of related compounds in the synthesis of heterocyclic systems, indicating a broad interest in the development of novel compounds with potential therapeutic or material applications. For instance, Toplak et al. (1999) highlighted the use of similar compounds for preparing various pyrimidinone derivatives with potential for further chemical modifications (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).
Anticancer Activity
Several studies focus on the synthesis of novel compounds and their evaluation for anticancer activity. For example, Hammam et al. (2005) explored the anti-lung cancer activity of fluoro-substituted benzo[b]pyran derivatives, indicative of the interest in developing new chemotherapy agents (Hammam, El-Salam, Mohamed, & Hafez, 2005).
Anti-inflammatory and Antioxidant Properties
Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines with evaluated anticancer and anti-5-lipoxygenase activities, demonstrating the compound's relevance in developing new anti-inflammatory and antioxidant therapies (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Neuropharmacological Applications
Research by Wise et al. (1987) into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols suggested potential antipsychotic applications without the typical dopamine receptor interactions, indicating a pathway for developing novel neuropharmacological agents (Wise, Butler, DeWald, Lustgarten, Pattison, Schweiss, Coughenour, Downs, Heffner, & Pugsley, 1987).
GPR39 Agonists Discovery
Sato et al. (2016) identified kinase inhibitors as novel GPR39 agonists, expanding the understanding of zinc's role as an allosteric modulator. This research opens new avenues for targeting G protein-coupled receptors in drug discovery (Sato, Huang, Kroeze, & Roth, 2016).
将来の方向性
特性
IUPAC Name |
methyl 4-[[2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN5O5/c1-4-31-22-21(15(2)28-31)29(14-20(32)27-19-11-7-17(8-12-19)24(34)36-3)25(35)30(23(22)33)13-16-5-9-18(26)10-6-16/h5-12H,4,13-14H2,1-3H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPRPGYCTZXMGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。